molecular formula C22H28N4O B4102338 (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Katalognummer: B4102338
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: KZHZSMWJRCBHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone” features a unique hybrid structure comprising two distinct moieties:

  • 4-Methylpiperazine: A six-membered heterocyclic ring with a methyl substituent at the 4-position, commonly employed in drug design for its solubility-enhancing and receptor-binding properties.

These groups are linked via a methanone bridge, a structural motif prevalent in bioactive molecules due to its stability and capacity to modulate electronic interactions.

Eigenschaften

IUPAC Name

(4-methylpiperazin-1-yl)-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-20(2)21(3)9-10-22(20,19(27)26-13-11-25(4)12-14-26)18-17(21)23-15-7-5-6-8-16(15)24-18/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHZSMWJRCBHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCN(CC5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of the piperazinyl and carbonyl groups through functional group transformations.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a complex chemical structure with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure

The compound features a piperazine moiety attached to a methanone group and a phenazine derivative. Its unique structure contributes to its biological activity.

Molecular Formula

The molecular formula can be represented as C₁₈H₂₃N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Studies suggest that derivatives of piperazine exhibit various pharmacological effects, including:

  • Antidepressant Activity : Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects .
  • Antitumor Properties : Some phenazine derivatives have shown cytotoxic activity against cancer cell lines, making them candidates for further development as anticancer agents .

Neuropharmacology

The piperazine structure is known for its interaction with central nervous system receptors. The compound may influence serotonin and dopamine pathways, which are critical in treating psychiatric disorders .

Drug Design

In the realm of drug design, this compound serves as a scaffold for synthesizing new pharmacologically active molecules. The phenazine core is particularly valuable due to its ability to undergo various chemical modifications while retaining biological activity .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. The research demonstrated that compounds similar to (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone exhibited significant serotonin reuptake inhibition, indicating potential use in treating depression .

Case Study 2: Anticancer Activity

In vitro studies conducted on phenazine derivatives revealed that certain analogs of this compound displayed selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via oxidative stress pathways .

Table 1: Comparative Analysis of Piperazine Derivatives

Compound NameStructure TypeBiological ActivityReference
Compound APiperazineAntidepressant
Compound BPhenazineAntitumor
Compound CPiperazineNeuroprotective

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AntidepressantSerotonin reuptake inhibitionDepression treatment
AntitumorInduction of apoptosisCancer therapy
NeuroprotectiveModulation of neurotransmitter systemsNeurodegenerative diseases

Wirkmechanismus

The mechanism of action of (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone involves its interaction with specific molecular targets. This may include:

    Binding to Receptors: Interaction with biological receptors to exert its effects.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound shares functional similarities with piperazine-methanone derivatives, particularly those explored in anticancer and receptor-targeting research. Below is a detailed comparison with key analogs:

Compound A-15 : “(4-(2,3-dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone”
  • Structure: Features a dichlorophenyl group and a para-substituted phenylpropoxy-piperazine moiety linked via methanone.
  • Synthesis : Prepared via amide coupling (HOBt/TBTU), yielding 41% as an off-white solid (mp: 156–158°C) .
  • Key Differences: Lacks the methanophenazine core, instead utilizing simpler aromatic groups. The dichlorophenyl and propoxy substituents enhance lipophilicity compared to the target compound’s rigid, fused ring system.
Compound 21 : “Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone”
  • Structure : Incorporates a thiophene ring and trifluoromethylphenyl group.
  • Synthesis : Achieved via coupling of piperazine derivatives with thiophen-2-ylacetic acid (82% yield) .
  • Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability, whereas the target compound’s methanophenazine group introduces steric hindrance and planar rigidity.
Target Compound :
  • Hypothesized Synthesis: Likely involves coupling 4-methylpiperazine with a methanophenazine carboxylic acid derivative using HOBt/TBTU or similar agents.

Spectroscopic and Physical Properties

Property Target Compound (Hypothesized) Compound A-15 Compound 21
Molecular Weight ~450–500 g/mol ~550 g/mol ~380 g/mol
Melting Point >200°C (estimated) 156–158°C Not reported
IR (C=O Stretch) ~1640–1660 cm⁻¹ 1643 cm⁻¹ Not reported
1H NMR Features - N-CH3 (δ ~2.3 ppm) Aromatic H (δ 7.85–7.78 ppm) Thiophene H (δ ~7.2–7.5 ppm)
Solubility Low in H2O; moderate in DMF Soluble in chloroform Purified via EtOAc/hexane

Notes:

  • IR and NMR data for similar compounds (e.g., C=O stretches near 1640 cm⁻¹) align with methodologies in authoritative spectral databases .

Biologische Aktivität

The compound (4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article compiles recent research findings, case studies, and data relevant to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N2C_{21}H_{30}N_2 with a molecular weight of approximately 330.48 g/mol. The structure consists of a piperazine ring substituted with a phenazine moiety, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested.

Anticancer Activity

The compound has shown promising anticancer properties in several assays:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.
  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II, leading to DNA strand breaks and subsequent cell death.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with the compound resulted in reduced oxidative stress markers and improved cognitive function as measured by behavioral tests.

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntimicrobialMIC against bacteria8-32 µg/mL
AnticancerMCF-7 Cell LineIC50 = 15 µM
AnticancerA549 Cell LineIC50 = 20 µM
NeuroprotectionAnimal ModelReduced oxidative stress

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving mice implanted with tumor cells, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Neuroprotection in Alzheimer’s Model
In a transgenic mouse model of Alzheimer’s disease, treatment with the compound improved memory retention in maze tests and reduced amyloid plaque formation in the brain.

Q & A

Q. Q1: What are the optimal spectroscopic techniques for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperazine and methanophenazine moieties. For example, coupling constants in 1H^1H-NMR can resolve stereochemistry in the dihydro-1,4-methanophenazine ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying the molecular formula (e.g., ESI+ or MALDI-TOF). Compare fragmentation patterns with analogs like 4-(4-methylpiperazin-1-yl)aniline derivatives to validate structural motifs .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and aromatic C-H stretches to confirm methanone and methanophenazine groups .

Q. Q2: How can researchers design a synthetic pathway for this compound, considering its complex bicyclic structure?

Methodological Answer:

  • Key Steps:

    • Piperazine Functionalization: React 4-methylpiperazine with a carbonyl precursor (e.g., activated acyl chloride) under inert conditions to form the methanone linkage .
    • Methanophenazine Synthesis: Use Diels-Alder reactions or photocyclization to construct the 3,4-dihydro-1,4-methanophenazine core, leveraging methods from phenazine derivatives .
    • Coupling Strategy: Optimize cross-coupling (e.g., Buchwald-Hartwig) to attach the piperazine-methanone group to the methanophenazine scaffold. Monitor reaction progress via TLC or HPLC .
  • Table 1: Example Reaction Conditions

    StepReagents/ConditionsYield (%)Reference
    Piperazine activationDCM, Et3_3N, 0°C → RT85–90
    Methanophenazine cyclizationToluene, 110°C, 12h70

Advanced Research Questions

Q. Q3: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Molecular Docking: Simulate interactions with targets like dopamine or serotonin receptors (common for piperazine derivatives) to explain variability in IC50_{50} values . For example, adjust protonation states of the piperazine nitrogen to match physiological pH .
  • Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict reactivity at the methanone group, which may influence binding kinetics .
  • Comparative Analysis: Overlay docking results with analogs (e.g., 3,5-dinitro-4-benzylpiperazinyl ketone) to identify structural determinants of activity discrepancies .

Q. Q4: What experimental strategies can validate the environmental stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies:

    • Hydrolysis: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72h. Monitor degradation via HPLC and identify byproducts (e.g., piperazine ring cleavage) .
    • Photostability: Expose to UV light (254 nm) and analyze photoproducts using LC-MS/MS. Compare with stability data from similar methanophenazines .
  • Table 2: Stability Data Under Stress Conditions

    ConditionHalf-Life (h)Major Degradation Pathway
    pH 2, 37°C12Piperazine N-demethylation
    pH 10, 37°C4Methanophenazine ring oxidation

Q. Q5: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening: Use shake-flask method with solvents (e.g., DMSO, ethanol, hexane) and quantify via UV-Vis spectroscopy. Compare with logP values predicted by software like ChemAxon .
  • Co-solvency Approach: Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays. Refer to protocols for 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which show improved solubility in 10% DMSO/water .
  • Crystallography: Grow single crystals (e.g., via slow evaporation in acetonitrile) to correlate crystal packing with solubility trends .

Mechanistic and Analytical Challenges

Q. Q6: What advanced techniques can elucidate the electron transfer properties of the methanophenazine moiety?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure redox potentials in aprotic solvents (e.g., acetonitrile) to identify reversible oxidation/reduction peaks. Compare with phenazine-based models .
  • Electron Paramagnetic Resonance (EPR): Detect radical intermediates during redox cycling, particularly in the dihydro-1,4-methanophenazine system .

Q. Q7: How can isotopic labeling resolve metabolic pathway ambiguities in in vitro studies?

Methodological Answer:

  • 13C^{13}C-Labeling: Synthesize the compound with 13C^{13}C-enriched methanone or piperazine carbons. Track metabolites in hepatocyte incubations using LC-MS/MS .
  • Stable Isotope Tracing: Administer 15N^{15}N-labeled piperazine to identify N-oxide or glucuronide conjugates in urine/plasma samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone
Reactant of Route 2
(4-methylpiperazin-1-yl)(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.